1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a cyclopropylmethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amines, thiols, and other substituted derivatives.
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 2-Bromo-1-cyclopropylethanone
- 2-Bromo-1,1-dimethoxyethane
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene is unique due to the presence of both a fluorine atom and a cyclopropylmethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14BrFO |
---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
CCWAHRUNEPOSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(CBr)C2=CC=CC=C2F |
Origin of Product |
United States |
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